N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide
CAS No.:
Cat. No.: VC17553103
Molecular Formula: C13H22N4O4
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N4O4 |
|---|---|
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | N-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-3-methoxypropanamide |
| Standard InChI | InChI=1S/C13H22N4O4/c1-8(2)7-17-11(14)10(12(19)16(3)13(17)20)15-9(18)5-6-21-4/h8H,5-7,14H2,1-4H3,(H,15,18) |
| Standard InChI Key | NNCXQHZHFUKEQT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCOC)N |
Introduction
N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide is a complex organic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse pharmacological properties, making them significant in medicinal chemistry. The presence of an amino group and a methoxypropanamide moiety in this compound suggests potential interactions with various biological targets, which could influence metabolic pathways or exhibit therapeutic effects.
Synthesis and Chemical Reactivity
-
Synthesis Methods: The synthesis of N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
-
Chemical Reactivity: The chemical reactivity of this compound is influenced by its functional groups. Key reactions may include nucleophilic substitutions and additions, facilitated by the presence of the amino and methoxypropanamide groups.
Potential Biological Activities
-
Pharmacological Properties: The tetrahydropyrimidine core and the specific functional groups in N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide suggest potential biological activities. These may include interactions with enzymes or receptors, influencing metabolic pathways or exhibiting therapeutic effects.
-
Comparison with Similar Compounds: While compounds like 6-amino-1-isobutyluracil and 5-methyluracil have known antiviral and anticancer properties, respectively, N-(6-Amino-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methoxypropanamide's unique combination of functional groups may confer distinct biological activities.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume